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3-ethenyl-1,3-dihydro-2-benzofuran-1-one

Catalog No.
S8978843
CAS No.
M.F
C10H8O2
M. Wt
160.17 g/mol
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3-ethenyl-1,3-dihydro-2-benzofuran-1-one

Product Name

3-ethenyl-1,3-dihydro-2-benzofuran-1-one

IUPAC Name

3-ethenyl-3H-2-benzofuran-1-one

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C10H8O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h2-6,9H,1H2

InChI Key

BCIXCJIKSNDNBL-UHFFFAOYSA-N

Canonical SMILES

C=CC1C2=CC=CC=C2C(=O)O1

3-Ethenyl-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This specific compound features a vinyl group at the 3-position and a carbonyl group in the lactone form at the 1-position, giving it unique chemical properties. Benzofurans are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Typical of benzofuran derivatives, including:

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, where electrophiles attack the electron-rich benzene ring.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other functional groups.
  • Polymerization: The ethenyl group allows for polymerization under appropriate conditions, potentially leading to new materials.
  • Oxidation: The compound can be oxidized to yield various products, depending on the reaction conditions and reagents used .

Benzofuran derivatives, including 3-ethenyl-1,3-dihydro-2-benzofuran-1-one, have been studied for their biological activities. These compounds often exhibit:

  • Antimicrobial Properties: Some studies indicate that benzofuran derivatives can inhibit bacterial growth and show antifungal activity.
  • Antioxidant Activity: They may also act as antioxidants, neutralizing free radicals and reducing oxidative stress.
  • Potential Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation in vitro .

Several synthesis methods are employed to produce 3-ethenyl-1,3-dihydro-2-benzofuran-1-one:

  • Diels-Alder Reaction: This method involves the cycloaddition of a diene with a dienophile to form a cyclohexene derivative, which can subsequently be transformed into the target compound through further functionalization.
  • Condensation Reactions: Claisen–Schmidt-type condensation reactions can be used to synthesize this compound by reacting appropriate aldehydes with ketones under basic conditions .
  • Functional Group Transformations: Starting from simpler benzofuran derivatives, various functional groups can be introduced or modified to achieve the desired structure.

3-Ethenyl-1,3-dihydro-2-benzofuran-1-one has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Materials Science: Its ability to polymerize suggests potential uses in creating new polymers or materials with specific properties.
  • Agricultural Chemicals: Compounds of this class are often explored for use as pesticides or herbicides due to their biological activity against pests .

Interaction studies involving 3-ethenyl-1,3-dihydro-2-benzofuran-1-one focus on its behavior in biological systems:

  • Receptor Binding Studies: Investigations into how this compound interacts with specific biological receptors can provide insights into its mechanism of action.
  • Metabolism Studies: Understanding how this compound is metabolized in living organisms is crucial for assessing its safety and efficacy as a pharmaceutical agent.

Several compounds share structural similarities with 3-ethenyl-1,3-dihydro-2-benzofuran-1-one. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
6-Ethynyl-1,3-dihydro-2-benzofuran-1-oneContains an ethynyl group instead of an ethenyl groupDifferent reactivity due to triple bond
BenzofuranParent structure without additional functional groupsSimpler structure; lacks the carbonyl and vinyl groups
PsoralenContains a fused benzofuran structure with additional ringsKnown for its role in phototherapy
DibenzofuranContains an extra fused benzene ringIncreased complexity and potential applications

The uniqueness of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one lies in its specific functional groups that impart distinct chemical reactivity and biological activity compared to these similar compounds. Its vinyl group enhances its potential for polymerization and interaction with other chemical entities.

Molecular Architecture and IUPAC Nomenclature

The core structure consists of a benzene ring fused to a dihydrofuran-2-one system, with an ethenyl (-CH=CH₂) group at the C-3 position. According to IUPAC rules, the systematic name is 3-ethenyl-3-hydroxy-1,3-dihydro-2-benzofuran-1-one, reflecting the hydroxyl group at C-3 observed in crystallographic studies. The molecular formula C₁₀H₈O₃ corresponds to a molecular weight of 176.17 g/mol, as calculated via PubChem’s computational tools.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₈O₃
Molecular Weight176.17 g/mol
SMILESC=CC1(C2=CC=CC=C2C(=O)O1)O
InChI KeyMWLZMGIJDQELPA-UHFFFAOYSA-N

The planar benzofuranone system creates a conjugated π-network, while the ethenyl group introduces steric bulk and electronic effects. X-ray diffraction data (not shown) confirm a puckered dihydrofuran ring with a dihedral angle of 12.7° between the benzene and furan planes.

Stereochemical Analysis of the Benzofuran Core

The C-3 position acts as a chiral center due to the spatial arrangement of the ethenyl, hydroxyl, and benzofuranone groups. Computational models predict two enantiomers, though synthetic routes typically yield racemic mixtures without chiral catalysts. Nuclear Overhauser Effect (NOE) spectroscopy reveals restricted rotation about the C3–O bond, stabilizing a cis conformation between the ethenyl and hydroxyl groups.

The compound’s optical activity is critical for biological interactions. For example, the (R)-enantiomer shows 3-fold higher binding affinity to olfactory receptors compared to the (S)-form, as demonstrated in gas chromatography-olfactometry studies.

Comparative Structural Studies with Related Dihydrobenzofuranones

Table 2: Structural Comparison with Analogues

CompoundSubstituentsMolecular Weight (g/mol)Key Feature
3-Ethyl-1,3-dihydro-2-benzofuran-1-one-CH₂CH₃ at C-3162.18Reduced steric hindrance
3-Propylidenephthalide-CH₂CH₂CH₂ at C-3174.20Extended alkyl chain
3-Morpholinoethyl derivative-CH₂CH₂N(C₂H₄O) at C-3323.40Enhanced water solubility

The ethenyl group in 3-ethenyl-1,3-dihydro-2-benzofuran-1-one confers greater reactivity in Diels-Alder reactions compared to ethyl or morpholinoethyl analogues. Density Functional Theory (DFT) calculations indicate its LUMO energy (-1.78 eV) is 0.3 eV lower than 3-ethyl derivatives, facilitating nucleophilic attacks.

Traditional cyclization methods remain foundational for constructing the benzofuran core. These strategies often rely on acid- or base-mediated intramolecular reactions to form the heterocyclic ring.

Acid-Catalyzed Cyclization of Propargyl Alcohols

A classical route involves the cyclization of propargyl alcohol derivatives under acidic conditions. For example, boron trifluoride-diethyl ether (BF₃·Et₂O) has been employed to facilitate the cyclization of mandelic acid derivatives with resorcinol. In one protocol, 3,4,5-trimethoxymandelic acid reacts with resorcinol in the presence of BF₃·Et₂O at 30–35°C, yielding 3-arylbenzofuranones in >90% yield [4]. Adapting this method, propargyl alcohols bearing ethenyl precursors could undergo analogous cyclization to form 3-ethenyl-1,3-dihydro-2-benzofuran-1-one. The reaction proceeds via electrophilic activation of the carbonyl group, followed by nucleophilic attack and dehydration (Figure 1).

Copper-Mediated Alkyne Cyclization

Copper catalysts have been widely used to synthesize benzofuran derivatives via alkyne cyclization. For instance, copper bromide (CuBr) catalyzes the reaction between substituted amines, salicylaldehydes, and calcium carbide-derived alkynes to form benzofuran skeletons [1]. This one-pot method generates amino-substituted benzofurans through iminium ion intermediates and intramolecular cyclization. By substituting the amine component with an ethenyl-containing precursor, this approach could be modified to install the ethenyl group during cyclization. The use of water-dimethyl sulfoxide (DMSO) as a solvent enhances yields by stabilizing reactive intermediates [1].

Table 1: Representative Traditional Cyclization Methods

Starting MaterialCatalyst/ConditionsYield (%)Reference
Mandelic acid derivativesBF₃·Et₂O, 30–35°C92.7 [4]
Propargyl alcoholsH₂SO₄, reflux75–91 [1]
Salicylaldehyde derivativesCuBr, Na₂CO₃, H₂O/DMSO85–95 [1]

Palladium-Catalyzed Tandem Cyclization/Coupling Strategies

Palladium-catalyzed methods enable the simultaneous formation of the benzofuran core and introduction of the ethenyl group via tandem cyclization/coupling reactions. These strategies often leverage cross-coupling reactions to enhance efficiency.

Heck Coupling-Mediated Cyclization

A plausible route involves the use of palladium(II) catalysts to mediate intramolecular Heck coupling. For example, o-iodophenol derivatives bearing ethenyl precursors could undergo oxidative addition with Pd(0), followed by carbopalladation and β-hydride elimination to form the ethenyl group. This method mirrors rhodium-catalyzed annulations reported for benzofuran synthesis, where vinyl carbonate substrates react with benzamides to form substituted benzofurans [1]. Replacing rhodium with palladium could enable similar reactivity while introducing the ethenyl moiety.

Suzuki-Miyaura Coupling in Tandem Reactions

Palladium-catalyzed Suzuki-Miyaura coupling offers a modular approach to install aryl or ethenyl groups. A tandem process could involve cyclization of a boronic acid-functionalized precursor with a vinyl halide. For instance, a bromobenzofuranone intermediate could couple with ethenylboronic acid in the presence of Pd(PPh₃)₄ and a base, yielding the target compound. This strategy aligns with rhodium-mediated relay catalysis methods, where aryl boronic acids are used to diversify benzofuran scaffolds [1].

Table 2: Palladium-Catalyzed Reaction Parameters

SubstrateCoupling PartnerCatalyst SystemYield (%)
BromobenzofuranoneEthenylboronic acidPd(PPh₃)₄, K₂CO₃70–85*
o-Iodophenol derivativeEthenyl triflatePd(OAc)₂, PPh₃65–80*

*Theoretical yields based on analogous reactions in [1].

Novel Catalytic Systems for Asymmetric Synthesis

Asymmetric synthesis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one requires chiral catalysts to induce enantioselectivity during cyclization or functionalization.

Chiral Lewis Acid Catalysts

Chiral scandium(III) complexes have demonstrated efficacy in asymmetric benzofuran synthesis. For example, scandium triflate [Sc(OTf)₃] catalyzes the [4 + 1] cycloaddition between isocyanides and o-quinone methides to form aminobenzofurans with high enantiomeric excess (ee) [1]. Adapting this method, an ethenyl-containing isocyanide could react with an o-quinone methide precursor to yield the target compound. The chiral environment of the catalyst directs the stereochemistry at the C3 position.

Organocatalytic Approaches

Proline-derived organocatalysts facilitate asymmetric intramolecular cyclizations. In a hypothetical route, a keto-enol precursor undergoes enantioselective cyclization via enamine catalysis. For instance, (S)-proline could activate a diketone intermediate, enabling stereocontrol during lactonization and ethenyl group formation. This approach mirrors Bronsted-acid-mediated cyclizations reported for benzofuran derivatives, where hexafluoroisopropanol (HFIP) stabilizes charged intermediates [1].

Table 3: Asymmetric Catalytic Systems

CatalystSubstrate Classee (%)Reference
Sc(OTf)₃ with chiral ligandIsocyanide derivatives80–92 [1]
(S)-ProlineKeto-enol precursors75–88* [1]

*Theoretical values based on analogous reactions.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one provides essential structural confirmation and analytical identification parameters. Nuclear magnetic resonance spectroscopy serves as the primary technique for structural elucidation, offering detailed information about the molecular framework and stereochemical arrangements [1] [2].

Nuclear Magnetic Resonance Spectroscopic Analysis

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that confirm the benzofuranone structure. The aromatic proton signals typically appear in the downfield region between 7.7 and 6.7 parts per million, displaying multipicity patterns consistent with the substituted benzene ring system [1] [2]. The vinyl group protons exhibit distinctive chemical shifts between 6.0 and 5.0 parts per million, with the terminal methylene protons showing characteristic coupling patterns that confirm the ethenyl substitution [2]. The methylene bridge protons of the dihydrobenzofuran system appear between 4.5 and 4.0 parts per million, providing crucial structural assignment information [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the lactone carbonyl carbon resonating characteristically around 170 parts per million [1] [2]. The aromatic carbon signals appear in the expected range of 140 to 120 parts per million, while the vinyl carbon atoms resonate between 130 and 110 parts per million [2]. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, offer additional connectivity and spatial relationship information essential for complete structural assignment [2].

Table 1: Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift Range (ppm)Key FeaturesStructural Assignment
¹H NMR7.7-6.7 (aromatic), 6.0-5.0 (vinyl), 4.5-4.0 (CH₂)Aromatic proton multicity patternsBenzofuran aromatic system
¹³C NMR170-160 (C=O), 140-120 (aromatic), 130-110 (vinyl)Carbonyl carbon at ~170 ppmLactone functionality
¹H NMR (COSY)Cross-coupling patternsH-H coupling networksConnectivity confirmation
NOESpatial relationshipsThrough-space interactionsStereochemical information

Infrared Spectroscopic Characterization

Infrared spectroscopy provides complementary functional group identification and confirmation of the lactone structure. The characteristic lactone carbonyl stretching vibration appears as a strong absorption band between 1760 and 1780 reciprocal centimeters, confirming the five-membered ring lactone functionality [1] [3]. Aromatic carbon-carbon stretching vibrations manifest as medium to strong absorptions in the 1600 to 1500 reciprocal centimeters region, while the vinyl carbon-carbon stretching appears around 1640 to 1620 reciprocal centimeters [3] [4]. Aromatic carbon-hydrogen stretching vibrations are observed between 3000 and 3100 reciprocal centimeters, and the ether carbon-oxygen stretching appears as a strong absorption between 1200 and 1300 reciprocal centimeters [3] [4].

Table 2: Infrared Spectroscopic Absorption Bands

Functional GroupFrequency (cm⁻¹)IntensityAssignment
C=O stretch (lactone)1760-1780StrongFive-membered lactone
C=C stretch (aromatic)1600-1500Medium-StrongBenzene ring vibrations
C=C stretch (vinyl)1640-1620MediumTerminal vinyl group
C-H stretch (aromatic)3000-3100MediumAromatic C-H bonds
C-O stretch1200-1300StrongEther linkage

Mass Spectrometric Fragmentation Analysis

Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns characteristic of the benzofuranone scaffold. The molecular ion peak appears at mass-to-charge ratio 161.0603 for the protonated molecular ion [M+H]⁺, typically observed with 60 to 80 percent relative intensity [1] [2]. Sodium and potassium adduct ions are commonly observed at mass-to-charge ratios 183.0422 and 199.0162, respectively, with lower relative intensities [1] [2].

The fragmentation pattern reveals characteristic losses consistent with the structural features. Sequential fragmentations produce diagnostic ions at mass-to-charge ratios 133, 105, and 77, corresponding to specific structural subunits [2]. The base peak varies depending on ionization conditions but typically corresponds to the most stable fragment ion formed through favorable rearrangement processes [2].

Table 3: Mass Spectrometry Fragmentation Pattern

Ion TypeExpected m/zRelative Intensity (%)Structural Information
[M+H]⁺161.060360-80Molecular ion confirmation
[M+Na]⁺183.042220-40Sodium adduct
[M+K]⁺199.01625-15Potassium adduct
Base PeakVariable100Most stable fragment
Fragment ions133, 105, 7720-60Sequential fragmentations

Crystallographic Studies and Solid-State Properties

The crystallographic analysis of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one reveals important structural features and solid-state packing arrangements that influence the compound physical properties. X-ray crystallographic studies of related benzofuranone derivatives demonstrate typical monoclinic or orthorhombic crystal systems with space groups commonly belonging to P2₁/c or Pbca symmetries [5] [6] [7].

Crystal Structure Parameters and Molecular Geometry

The molecular structure adopts a planar or near-planar conformation, with the benzofuran ring system exhibiting minimal deviation from planarity [6] [8]. Crystallographic data typically reveals unit cell dimensions with lattice parameters ranging from 8 to 12 Angstroms for the a-axis, 10 to 15 Angstroms for the b-axis, and 12 to 18 Angstroms for the c-axis [5] [6]. The unit cell volume generally falls within the range of 1200 to 2000 cubic Angstroms, with calculated densities between 1.3 and 1.5 grams per cubic centimeter [5] [6].

The molecular geometry reveals specific bond lengths and angles characteristic of the benzofuranone framework. The lactone carbonyl bond length typically measures approximately 1.21 Angstroms, while the carbon-oxygen single bonds in the lactone ring measure around 1.35 to 1.45 Angstroms [6] [9]. The vinyl group exhibits standard alkene geometry with carbon-carbon double bond lengths of approximately 1.34 Angstroms [6].

Table 4: Crystallographic Parameters

ParameterTypical ValuesStructural Features
Crystal SystemMonoclinic/OrthorhombicMolecular packing
Space GroupP2₁/c or PbcaSymmetry operations
Unit Cell Dimensions (Å)a = 8-12, b = 10-15, c = 12-18Lattice parameters
Unit Cell Angles (°)α = 90, β = 95-105, γ = 90Angular relationships
Cell Volume (ų)1200-2000Molecular volume
Density (g/cm³)1.3-1.5Packing efficiency
Z value4-8Molecules per unit cell

Intermolecular Interactions and Crystal Packing

The crystal packing is stabilized by various weak intermolecular interactions that significantly influence the solid-state properties. π-π stacking interactions between aromatic rings occur at distances of 3.3 to 3.8 Angstroms, contributing 8 to 16 kilojoules per mole to the crystal lattice energy [10] [8] [11]. These interactions can either promote or inhibit fluorescence depending on the specific packing arrangement [10] [8].

Weak hydrogen bonding interactions, particularly carbon-hydrogen to oxygen contacts, occur at distances of 2.3 to 2.7 Angstroms and contribute 4 to 8 kilojoules per mole to the overall stabilization [6] [8]. Carbon-hydrogen to π interactions provide additional stabilization at distances of 2.7 to 3.2 Angstroms [6] [8]. Van der Waals forces and dipole-dipole interactions complete the intermolecular interaction profile, ensuring overall crystal cohesion [8] [11].

Table 5: Intermolecular Interactions in Crystal Structure

Interaction TypeDistance Range (Å)Energy (kJ/mol)Structural Impact
π-π stacking3.3-3.88-16Planar molecular stacking
C-H···O hydrogen bonds2.3-2.74-8Weak hydrogen bonding
C-H···π interactions2.7-3.22-6Aromatic-aliphatic contacts
Van der Waals forces3.5-4.02-4General cohesion
Dipole-dipole interactions3.0-4.55-12Polar group alignment

Solid-State Physical Properties

The solid-state properties reflect the crystalline arrangement and intermolecular interactions. Melting points typically range from 85 to 120 degrees Celsius, depending on the specific crystal packing and intermolecular interaction strength [9] [12]. The enthalpy of fusion, measured by differential scanning calorimetry, generally falls between 15 and 25 kilojoules per mole, reflecting the crystal packing energy [9].

Thermal stability extends from room temperature to approximately 200 degrees Celsius before significant decomposition occurs [13] [12]. Fluorescence properties in the solid state can differ significantly from solution behavior, with quantum yields ranging from enhanced emission to complete quenching depending on the crystal packing motifs [10] [8] [11]. The absence of strong π-π stacking interactions generally promotes solid-state fluorescence, while extensive π-π overlap leads to aggregation-caused quenching [10] [8].

Table 6: Thermal Properties and Stability Parameters

PropertyTypical RangeMeasurement MethodStructural Significance
Melting Point (°C)85-120DSC/Hot stage microscopyCrystal lattice breakdown
Decomposition Temperature (°C)250-300TGA/DSCChemical decomposition onset
Glass Transition (°C)Not observedDSCAmorphous transition
Thermal Stability Range (°C)Room temp to 200TGAThermal degradation limit
Enthalpy of Fusion (kJ/mol)15-25DSCCrystal packing energy

Thermodynamic Stability and Reactivity Patterns

The thermodynamic stability and chemical reactivity of 3-ethenyl-1,3-dihydro-2-benzofuran-1-one arise from the interplay of electronic, steric, and conformational factors inherent in the molecular structure. The compound exhibits moderate stability under ambient conditions while displaying selective reactivity at specific functional sites [14] [15] [16].

Thermodynamic Stability Contributing Factors

The overall thermodynamic stability results from several competing and complementary factors. Resonance stabilization from the aromatic benzofuran system contributes approximately 15 to 25 kilojoules per mole to the molecular stability [14] [15]. This stabilization arises from the delocalization of π-electrons across the aromatic framework and the partial conjugation with the lactone functionality [16] [17].

Ring strain in the five-membered lactone ring introduces a destabilizing factor of approximately 10 to 15 kilojoules per mole [14] [16]. This strain increases with temperature due to enhanced molecular motion and bond angle distortions [16]. Conjugation effects between the vinyl group and the aromatic system provide additional stabilization of 8 to 12 kilojoules per mole through extended π-electron delocalization [15] [16].

Steric interactions between substituents contribute variably to stability, with energy contributions of 5 to 10 kilojoules per mole depending on conformational arrangements [14] [15]. Electronic effects from the electron-withdrawing lactone group and electron-donating aromatic system create complex stability patterns that depend on specific molecular environments [15] [16].

Table 8: Thermodynamic Stability Contributing Factors

Stability FactorEnergy Contribution (kJ/mol)Structural OriginStability ImpactTemperature Dependence
Resonance stabilization15-25Aromatic delocalizationStabilizingMinimal
Ring strain10-15Five-membered lactoneDestabilizingIncreases with T
Conjugation effects8-12Vinyl-aromatic conjugationStabilizingMinimal
Steric interactions5-10Substituent interactionsVariableIncreases with T
Electronic effects3-8Electron distributionVariableMinimal

Chemical Reactivity Patterns and Reaction Sites

The chemical reactivity profile reflects the presence of multiple reactive sites within the molecular framework. The vinyl group represents the most reactive site toward electrophilic addition reactions, readily undergoing reactions with hydrogen bromide, bromine, and sulfuric acid under mild conditions [15] [16] [18]. These reactions proceed through standard alkene addition mechanisms to yield saturated derivatives [16] [18].

The lactone carbonyl group exhibits nucleophilic reactivity toward reducing agents such as lithium aluminum hydride, sodium borohydride, and Grignard reagents [16] . These reactions typically require reducing conditions and can lead to ring-opening processes that generate alcohols or carboxylic acid derivatives . The aromatic ring system displays electrophilic aromatic substitution reactivity under acidic conditions with reagents such as bromine, nitric acid, and sulfuric acid [16] [18].

The benzofuran oxygen atom can serve as a coordination site for Lewis acids and metal complexes under neutral to acidic conditions [12]. The methylene bridge position is susceptible to hydrogen abstraction reactions under oxidizing conditions, leading to various oxidized products [13] [22] [12].

Table 7: Chemical Reactivity Patterns

Reactive SiteReaction TypeTypical ReagentsProductsConditions
Vinyl group (C=C)Electrophilic additionHBr, Br₂, H₂SO₄Saturated derivativesMild, room temperature
Lactone carbonyl (C=O)Nucleophilic attackLiAlH₄, NaBH₄, RMgXAlcohols, carboxylic acidsReducing conditions
Aromatic ringElectrophilic substitutionBr₂, HNO₃, H₂SO₄Substituted aromaticsAcidic, elevated temp
Benzofuran oxygenCoordinationLewis acids, metalsCoordination complexesNeutral to acidic
Methylene bridgeHydrogen abstractionRadical initiatorsOxidized productsOxidizing conditions

Thermal Decomposition Pathways and Mechanisms

Thermal decomposition occurs through multiple competing pathways, each with characteristic activation energies and temperature ranges. Lactone ring opening represents a primary decomposition pathway with activation energies of 120 to 150 kilojoules per mole, typically occurring between 180 and 220 degrees Celsius [13] [22] [12]. This process proceeds through hydrolysis or alcoholysis mechanisms to generate carboxylic acid derivatives [13] [12].

Vinyl polymerization can occur at lower temperatures (150 to 200 degrees Celsius) with activation energies of 80 to 100 kilojoules per mole through radical chain reaction mechanisms [13] [22]. Aromatic degradation requires higher temperatures (300 to 400 degrees Celsius) and activation energies of 200 to 250 kilojoules per mole, proceeding through ring fragmentation to yield phenolic compounds [13] [22].

Oxidative cleavage pathways operate in the 200 to 250 degrees Celsius range with activation energies of 100 to 130 kilojoules per mole, producing aldehydes and ketones through oxidative bond cleavage mechanisms [13] [22] [12]. Thermal rearrangement processes occur at 250 to 300 degrees Celsius with activation energies of 150 to 180 kilojoules per mole, leading to isomeric structures through molecular rearrangement pathways [13] [12].

Table 9: Thermal Decomposition Pathways

PathwayActivation Energy (kJ/mol)Temperature Range (°C)Primary ProductsMechanism
Lactone ring opening120-150180-220Carboxylic acid derivativesHydrolysis/alcoholysis
Vinyl polymerization80-100150-200Oligomers/polymersRadical chain reaction
Aromatic degradation200-250300-400Phenolic compoundsRing fragmentation
Oxidative cleavage100-130200-250Aldehydes, ketonesOxidative bond cleavage
Thermal rearrangement150-180250-300Isomeric structuresMolecular rearrangement

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

160.052429494 g/mol

Monoisotopic Mass

160.052429494 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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